1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromo and a fluoro substituent on a phenyl ring. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and material science. The compound's structure can be denoted by its IUPAC name, which reflects the specific arrangement of atoms and functional groups.
The compound can be synthesized from commercially available starting materials, primarily 3-bromo-4-fluoroaniline and ethanesulfonyl chloride. The synthesis typically requires a base to facilitate the reaction and neutralize byproducts.
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This class of compounds is widely recognized for their antibacterial properties and utility in pharmaceuticals.
The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide generally involves the following steps:
The reaction mechanism involves nucleophilic substitution where the amino group of 3-bromo-4-fluoroaniline attacks the electrophilic sulfur atom of ethanesulfonyl chloride, resulting in the formation of the sulfonamide bond. Purification methods such as recrystallization or chromatography are used to isolate the final product with high purity levels .
The molecular formula of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is . Its structure features:
The compound has specific physical properties such as molecular weight, melting point, and solubility, which can be determined through experimental analysis or predicted using computational chemistry methods.
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Common reagents for these reactions include palladium catalysts for coupling, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The specific outcomes depend on the reaction conditions and reagents employed.
The mechanism of action for 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide may involve its interaction with biological targets through its sulfonamide moiety. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thereby interfering with folic acid synthesis in bacteria.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) can provide additional insights into its properties .
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide has potential applications in:
Research continues into optimizing its synthesis and exploring additional applications based on its unique chemical properties.
The sulfonamide functional group (–SO₂NH–) has been a cornerstone of medicinal chemistry since the serendipitous discovery of Prontosil Rubrum in the 1930s, the first synthetic antibacterial agent. This breakthrough ushered in the era of antibiotic chemotherapy, demonstrating that synthetic small molecules could combat bacterial infections. Sulfonamides function primarily by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, thereby halting microbial replication. Beyond their antibacterial legacy, sulfonamides have diversified into multiple therapeutic domains due to their structural versatility and favorable pharmacokinetic properties. Modern derivatives exploit the sulfonamide moiety’s capacity for hydrogen bonding and electrostatic interactions with biological targets, enabling applications in carbonic anhydrase inhibition (e.g., acetazolamide for glaucoma), antiepileptics (e.g., zonisamide), and diuretics (e.g., furosemide) [7].
The scaffold’s adaptability is evidenced by over 150 clinically approved drugs containing sulfonamide or related sulfonyl groups. This evolution reflects strategic modifications to the core structure:
Table 1: Therapeutic Evolution of Sulfonamide Scaffolds
Era | Key Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1930s | Prontosil | Antibacterial | Azo-linked prodrug |
1950s | Acetazolamide | Carbonic anhydrase inhibition | Thiadiazole substitution |
1990s | Celecoxib | Anti-inflammatory (COX-2) | Pyrazole ring incorporation |
2000s–Present | SLC-0111 (Phase III) | Anticancer (CA IX inhibition) | Ureido-substituted benzenesulfonamide |
Halogenation of aromatic sulfonamides profoundly influences their electronic, steric, and pharmacokinetic properties. Bromine and fluorine, in particular, serve distinct roles:
Table 2: Impact of Halogen Position on Sulfonamide Properties
Substitution Pattern | Electronic Effect | Target Selectivity Example | Bioavailability |
---|---|---|---|
Ortho-fluoro | Moderate σ-withdrawal | CA IX > CA II | Moderate (↑ solubility) |
Meta-bromo | Weak resonance donation | BRD4 BD1 inhibition | High (↑ membrane permeability) |
Para-bromo | Strong σ-withdrawal | Antimicrobial SAR enhancement | Low (↑ crystallinity) |
3-Br,4-F (mixed) | Synergistic polarization | Dual-targeting ligands | Tunable |
The strategic placement of halogens at the meta (C3) and para (C4) positions of benzenesulfonamides—as seen in 1-(3-bromo-4-fluorophenyl)ethane-1-sulfonamide—creates a polarized aromatic system. This polarization directs electrophiles to the ortho position relative to fluorine and activates bromine for metal-catalyzed cross-coupling, enabling efficient synthesis of complex derivatives [10]. Additionally, the halogen-induced dipole moment enhances binding to targets with polarized pockets, such as ATP-binding sites in kinases or acetyl-lysine channels in bromodomains [2].
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide (CAS: 1249493-90-0; C₈H₁₀BrFNO₂S; MW 264.14) represents a structurally optimized scaffold with three pharmacologically significant features:
Table 3: Research Applications Enabled by 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide
Therapeutic Area | Molecular Target | Functional Role of Substituents | Reference Compound |
---|---|---|---|
Epigenetic therapy | BRD4 bromodomain | Br enables covalent engagement; F stabilizes H-bonding | Clinical BET inhibitors (e.g., OTX-015) [2] |
Antitubercular agents | Mycobacterial cell wall synth. | Sulfonamide disrupts membrane integrity; halogens enhance penetration | Pyrazolyl-acylsulfonamides [6] |
Anticancer agents | Carbonic anhydrase IX/XII | Fluorine directs sulfonamide-Zn²⁺ coordination; Br anchors hydrophobic subpockets | Halogenated benzenesulfonamides [8] |
Emerging evidence suggests halogen-substituted sulfonamides disrupt protein-protein interactions (PPIs) in oncology targets like BRD4-acetylated histone complexes. The 3-bromo group may occupy a subpocket typically engaged by triazoloazepanes in clinical inhibitors (e.g., I-BET762), while the sulfonamide mimics water-mediated hydrogen bonds [2]. In antimicrobial contexts, derivatives of this scaffold exhibit potent activity against Mycobacterium tuberculosis in cholesterol-rich media, mimicking the host macrophage environment [6].
Table 4: Key Physicochemical Properties of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide
Property | Value | Calculation Method | Implications |
---|---|---|---|
Molecular weight | 264.14 g/mol | - | Optimal for CNS/permeability |
LogP (predicted) | 2.1 ± 0.3 | XLogP3 | Moderate lipophilicity |
Hydrogen bond donors | 2 (SO₂NH₂) | - | Targets polar enzyme sites |
Hydrogen bond acceptors | 4 (SO₂, F, NO₂) | - | Enhanced solubility |
Rotatable bonds | 2 | - | Conformational flexibility |
Polar surface area | 68.8 Ų | DFT/B3LYP | Cell permeability potential |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7